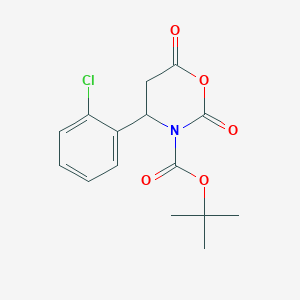

Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Description

Chemical Identification and Structure Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (CAS: 886362-57-8) is a bicyclic oxazinane derivative with a molecular formula of C₁₅H₁₆ClNO₅ and a molecular weight of 325.74 g/mol . The compound features a 2-chlorophenyl substituent at the 4-position of the oxazinane ring and a tert-butyl carboxylate group at the 3-position. Its InChI key and structural formula confirm the presence of a six-membered oxazinane ring fused with a dioxo system (2,6-dioxo) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-6-4-5-7-10(9)16/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUFTIKGKLZUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661462 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-57-8 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,6-dioxo-1,3-oxazinane-3-carboxylate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of flow microreactor systems allows for better control over reaction parameters, leading to higher efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted oxazinane derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that oxazine derivatives, including tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate, exhibit potential anticancer activity. Studies have shown that compounds with similar oxazine structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the chlorophenyl group enhances biological activity by increasing lipophilicity, which may improve cellular uptake and efficacy against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that oxazinane derivatives can inhibit bacterial growth and show effectiveness against various strains of bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Agrochemicals

Pesticidal Activity

this compound has been explored for its potential as a pesticide. The oxazine core structure is known to interact with biological systems in pests, potentially leading to neurotoxic effects that can control pest populations. Field trials are necessary to evaluate its effectiveness and safety in agricultural applications .

Material Science

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions makes it useful in creating advanced materials for electronics or catalysis. Research is ongoing to understand how modifications to the oxazine structure can lead to enhanced thermal stability and mechanical properties in polymer applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various oxazine derivatives for their anticancer properties. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Agrochemical Development

In a recent agricultural study, a series of oxazine compounds were tested for their efficacy against common agricultural pests. This compound demonstrated significant insecticidal activity compared to traditional pesticides. The study concluded that further development could lead to environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physical and Chemical Properties

- Density : 1.33 g/cm³

- Boiling Point : 399.7°C at 760 mmHg

- Melting Point : 195.5°C

- Vapor Pressure : 1.34E-06 mmHg at 25°C

- Refractive Index : 1.55

The compound is a solid under standard conditions and exhibits moderate stability, requiring storage in dry, well-ventilated environments away from heat and incompatible materials .

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate, the following structurally analogous oxazinane derivatives are analyzed:

Structural Analogs and Key Differences

Analysis of Substituent Effects

Electronic and Steric Effects

Physicochemical Behavior

- The 4-methoxyphenyl analog (CAS 886362-61-4) exhibits a higher boiling point (422.1°C) than the target compound (399.7°C), likely due to increased molecular weight and polarizability from the methoxy group .

- The target compound’s higher density (1.33 g/cm³ vs. 1.25 g/cm³ for the methoxy analog) reflects the influence of the heavier chlorine atom .

Biological Activity

Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (CAS No. 886362-57-8) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties and effects.

Molecular Structure:

- Molecular Formula: C₁₅H₁₆ClNO₅

- Molecular Weight: 325.74 g/mol

- CAS Number: 886362-57-8

Physical Properties:

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study on oxazine derivatives demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines. The presence of the chlorophenyl group may contribute to this activity by influencing the compound's interaction with cellular targets .

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity Study:

A study evaluated the cytotoxic effects of various oxazine derivatives on B16 melanoma cells. Results indicated that modifications like the introduction of a chlorophenyl group significantly increased the cytotoxicity in the submicromolar range. -

Antiviral Activity Assessment:

Research on related oxazine compounds revealed their effectiveness against several viruses, including Herpes simplex virus and others. The study highlighted the importance of chemical structure in determining antiviral efficacy.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates with chlorophenyl groups may undergo Boc-protection using tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF). Cyclization to form the oxazinane ring often employs reagents like EDCI/HOBt for carboxylate activation . Ring-closing metathesis (RCM) using Grubbs catalysts (e.g., second-generation) in toluene at 65°C has also been reported for similar oxazinane derivatives, ensuring regioselectivity .

Q. How can the purity of this compound be validated during synthesis?

Methodological Answer: Analytical techniques such as LCMS (ESI) and HPLC (C18 columns, acetonitrile/water gradients) are critical. For example, LCMS can confirm molecular ion peaks (e.g., m/z 326.1 [M-Boc+H]+ for intermediates) . High-resolution NMR (400 MHz, DMSO-d₆) is used to verify structural integrity, with δ 8.97 ppm (s, 1H) indicating aromatic protons . Combustion analysis (C, H, N) or Karl Fischer titration ensures absence of solvents or moisture.

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, analogous tert-butyl carbamates require:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Away from strong acids/bases (risk of Boc-deprotection) at room temperature in airtight containers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Challenges include:

- Disorder : Partial occupancy refinement for flexible tert-butyl groups.

- Twinning : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twins .

- Data Quality : High-resolution (<1.0 Å) data minimizes overfitting. For example, SHELXPRO can interface with phenix.refine for macromolecular cross-validation .

Q. How to design bioactivity studies targeting TRP channels using this compound?

Methodological Answer: Structural analogs (e.g., TRPA1 antagonists like HC-030031) suggest testing:

- In Vitro Assays : Calcium imaging (Fluo-4 AM dye) in HEK293 cells overexpressing TRPA1. IC₅₀ values <10 μM indicate potency .

- SAR Analysis : Modify the chlorophenyl or oxazinane moiety to assess steric/electronic effects on target engagement.

- Selectivity : Counter-screening against TRPV1/TRPM8 to rule off-target effects .

Q. What strategies address discrepancies in NMR data for this compound?

Methodological Answer: Conflicting NOESY or coupling constants may arise from:

- Conformational Dynamics : Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 60°C to observe rotamer equilibria.

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may stabilize specific hydrogen bonds .

- Stereochemical Assignments : Use Mosher’s ester analysis or computational methods (DFT-NMR) to resolve enantiomeric ambiguity .

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of chlorophenyl groups.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) for cyclization steps .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/brine) to isolate the Boc-protected product efficiently .

Data Contradiction Analysis

Q. How to reconcile conflicting LCMS and elemental analysis results?

Methodological Answer:

- Impurity Profiling : HRMS can detect trace byproducts (e.g., de-Boc derivatives).

- Combustion Analysis : A >0.3% deviation in carbon suggests residual solvents; repeat with pre-dried samples.

- Isotope Patterns : Chlorine (³⁵Cl/³⁷Cl) isotopic peaks in LCMS should match theoretical distributions .

Q. Why do computational and experimental logP values differ?

Methodological Answer: Discrepancies arise from:

- Solvation Models : COSMO-RS vs. experimental shake-flask methods (octanol/water).

- Conformational Sampling : MD simulations may miss dominant conformers in solution.

- Protonation States : Adjust pKa calculations (e.g., using MarvinSketch) to match experimental pH .

Stability and Reactivity

Q. How to ensure compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (PBS at pH 7.4, 37°C). Boc groups hydrolyze rapidly at pH <3.

- Light Sensitivity : Store in amber vials; monitor via UV-Vis for λmax shifts indicating decomposition .

- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for tert-butyl carbamates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.